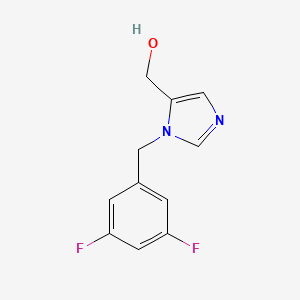

![molecular formula C12H14FNO3 B1478674 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 2098057-51-1](/img/structure/B1478674.png)

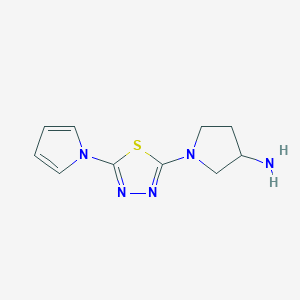

2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Vue d'ensemble

Description

2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, also known as 4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl acetic acid or 4-EFBA, is an organic compound with a wide range of applications in scientific research and development. It is used as a building block for the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Novel Synthesis Techniques

A novel method has been developed for the synthesis of a compound similar to 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, highlighting its utility in creating herbicidal agents. This method offers a more economical and commercially viable route for synthesis, with an emphasis on optimizing process conditions to achieve high conversion rates and yields (Y. Hai, 2007). Another study focused on the synthesis of isoindoline-1,3-dione substituted benzoxazinone derivatives, showcasing the introduction of a carboxylic ester group to enhance herbicidal activities. This development could lead to new pre-emergent herbicides with improved crop safety and efficacy against various weeds (Mingzhi Huang et al., 2009).

Dual Acting Agents in Cardiovascular Therapies

Research into 3,4-dihydro-2H-benzo[1,4]oxazin derivatives has yielded promising candidates for novel treatments in anti-thrombotic and cardiovascular fields. One study discovered a series of these derivatives that act as dual-acting agents, blocking the TXA2 receptor and activating the PGI2 receptor, thereby offering a potential new approach to treating cardiovascular diseases without the associated hypotensive side effects (M. Ohno et al., 2006).

Antimicrobial Applications

A series of benzoxazine analogues have been synthesized and evaluated for their antibacterial activity, demonstrating potential as antimicrobial agents. These compounds, including variants of 2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, showed effectiveness against various bacterial strains, indicating their utility in developing new antimicrobial treatments (Naveen Kadian et al., 2012).

Herbicidal Activity Enhancement

Studies on modifying the structure of benzoxazinone derivatives to include isoindoline-1,3-dione and carboxylic ester groups have led to compounds with significant herbicidal activity. These modifications have been shown to induce typical protox inhibitor herbicide symptoms in weeds, with some analogues offering promising efficacy in pre- and post-emergence treatments against a variety of weeds. This research suggests a pathway for developing new herbicides that are safer for crops and more effective against resistant weed species (Mingzhi Huang et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, including the commercial herbicide flumioxazin, have been identified as inhibitors of protoporphyrinogen oxidase (protox) .

Biochemical Pathways

The inhibition of protoporphyrinogen oxidase (protox) by similar compounds suggests that it may affect the heme biosynthesis pathway .

Result of Action

The inhibition of protoporphyrinogen oxidase (protox) by similar compounds suggests that it may lead to the accumulation of protoporphyrinogen, which can cause cell damage .

Propriétés

IUPAC Name |

2-(4-ethyl-7-fluoro-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-2-14-9(6-12(15)16)7-17-11-5-8(13)3-4-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEICQNAMOUGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(COC2=C1C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478595.png)

![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)

![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)

![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)

![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)

![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)